molecular formula C8H15N3O B13087287 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13087287
M. Wt: 169.22 g/mol
InChI Key: LCPQQXIIPKTMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative with a molecular formula of C8H15N3O and a molecular weight of 169.22 g/mol. It is characterized by a methyl group at the 4-position of the pyrazole ring and a branched 2-methoxypropyl substituent at the 1-position, a structure that may enhance solubility in polar solvents . This compound is of significant interest in medicinal chemistry and drug discovery, with scientific studies indicating promising biological activities. Research suggests it exhibits antimicrobial properties, demonstrating effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Furthermore, it has shown potential anti-inflammatory effects, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme and reduction of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) . Pyrazole derivatives are established as valuable scaffolds in the development of active pharmaceutical ingredients, with applications explored in areas such as metalloproteinase inhibition, which is relevant for conditions like cancer, Alzheimer's disease, and fibrotic disorders . The compound can be synthesized via N-alkylation of 4-methyl-1H-pyrazol-3-amine precursors with a 2-methoxypropyl halide under basic conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methoxypropyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3O/c1-6-4-11(10-8(6)9)5-7(2)12-3/h4,7H,5H2,1-3H3,(H2,9,10)

InChI Key

LCPQQXIIPKTMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(C)OC

Origin of Product

United States

Preparation Methods

N-Alkylation of Pyrazol-3-amine Derivatives

A common approach involves alkylating a 4-methyl-1H-pyrazol-3-amine precursor with a suitable 2-methoxypropyl halide or equivalent electrophile under basic conditions.

  • Starting materials: 4-methyl-1H-pyrazol-3-amine or its protected derivatives.
  • Alkylating agent: 2-methoxypropyl chloride or bromide.
  • Conditions: Mild base (e.g., potassium carbonate), polar aprotic solvents (e.g., DMF), temperature range 40–80 °C.
  • Outcome: Selective N-1 alkylation yielding 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

This method benefits from simplicity and straightforward workup but requires careful control to avoid over-alkylation or side reactions.

Pyrazole Ring Construction via Condensation and Subsequent Functionalization

An alternative route constructs the pyrazole ring after preparing the 2-methoxypropyl-substituted hydrazine or hydrazone intermediate:

  • Step 1: Synthesis of 2-methoxypropyl hydrazine via reduction or substitution reactions.
  • Step 2: Condensation of this hydrazine with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form the pyrazole ring with a methyl group at the 4-position.
  • Step 3: Amination at the 3-position if required, often through reduction of nitro precursors or direct amination.

This approach allows for greater flexibility in substitution patterns but may involve more steps and purification challenges.

Catalytic Reduction of Nitro-Substituted Intermediates

In cases where the pyrazole ring is constructed with a nitro group at the 3-position, catalytic hydrogenation or hydrazine hydrate reduction can be employed to convert the nitro group to an amine:

  • Catalysts: Palladium on carbon or iron(III) chloride with hydrazine hydrate.
  • Conditions: Hydrogen pressure 0.2–3 MPa, temperature 10–80 °C, reaction time 3–20 hours.
  • Solvents: Methanol or ethanol.
  • Purification: Filtration to remove catalyst, solvent evaporation, and chromatographic purification.

This method is effective in achieving high enantiomeric excess and yield, as demonstrated in related pyrazole syntheses.

Representative Data Table: Reaction Parameters and Yields

Step Reactants/Conditions Temperature (°C) Pressure (MPa) Time (h) Yield (%) Notes
N-Alkylation 4-methyl-1H-pyrazol-3-amine + 2-methoxypropyl halide 40–80 Atmospheric 4–12 70–85 Base: K2CO3, solvent: DMF
Pyrazole ring formation 2-methoxypropyl hydrazine + 1,3-dicarbonyl compound 80–100 Atmospheric 1–3 60–75 Reflux in ethanol or similar solvent
Nitro reduction (hydrogenation) Nitro-pyrazole intermediate + Pd/C + H2 10–80 0.2–3 3–20 80–90 Solvent: MeOH or EtOH
Nitro reduction (hydrazine) Nitro-pyrazole intermediate + FeCl3 + hydrazine hydrate Reflux (~78) Atmospheric 6 85 Ethanol solvent, high purity product

Research Findings and Optimization Notes

  • The alkylation step requires careful stoichiometric control to minimize dialkylation or N-alkylation at undesired positions.
  • Catalytic hydrogenation is preferred for nitro group reduction due to cleaner reaction profiles and easier catalyst removal.
  • Hydrazine hydrate reduction offers an alternative with high yield and enantiomeric purity but requires handling of toxic reagents.
  • Reaction temperature and solvent choice significantly influence yield and purity; polar aprotic solvents favor alkylation, while protic solvents assist reduction steps.
  • Purification typically involves silica gel chromatography to separate regioisomers and remove side products.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Pyrazole derivatives with substituted functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of this compound:

  • Antimicrobial Activity Study : A study evaluated the efficacy of various pyrazole derivatives, including 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, against bacterial strains. The results indicated significant antimicrobial activity, suggesting further exploration in drug development .
  • Inflammation Modulation Research : Another research project investigated the anti-inflammatory properties of this compound in vitro. It was found to inhibit key inflammatory mediators, highlighting its potential as an anti-inflammatory agent .
  • Binding Affinity Studies : Interaction studies assessed the binding affinity of this compound with specific enzymes and receptors. Preliminary findings suggest that it may modulate their activity beneficially, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Substituent and Molecular Properties

Compound Name (CAS) Substituent at Position 1 Molecular Formula Molecular Weight Key Properties/Notes
1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine (Target) 2-Methoxypropyl C₈H₁₅N₃O 169.22 Branched ether chain; potential solubility enhancement
1-(3-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1344080-35-8) 3-Methoxypropyl C₈H₁₅N₃O 169.22 Positional isomer; similar solubility profile
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine (89096-75-3) 3-Fluorobenzyl C₁₁H₁₂FN₃ 205.23 Aromatic fluorinated group; discontinued (stability concerns?)
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (1249384-77-7) 2-Chlorophenyl C₁₀H₁₀ClN₃ 207.66 Bulky, electronegative substituent; stored at 4°C (stability)
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine (N/A) 2,2-Difluoroethyl C₆H₉F₂N₃ 161.16 High lipophilicity; potential metabolic stability
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (N/A) 4-Methoxybenzyl + cyclopropyl C₁₅H₁₇N₃O 255.32 Antimicrobial activity demonstrated

Key Observations :

  • Substituent Effects: Aliphatic vs. Aromatic: Methoxypropyl (aliphatic) substituents may improve solubility over aromatic groups (e.g., fluorobenzyl, chlorophenyl) but reduce π-π stacking interactions critical for receptor binding . Positional Isomerism: 2-Methoxypropyl vs. 3-methoxypropyl alters steric and electronic environments, which could influence pharmacokinetics .
  • Molecular Weight : Compounds with aromatic substituents (e.g., fluorobenzyl, chlorophenyl) exhibit higher molecular weights (~205–255 g/mol) compared to aliphatic analogs (~160–170 g/mol) .

Biological Activity

1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative, characterized by a unique methoxypropyl side chain, has shown potential in various therapeutic areas, including antimicrobial and anti-inflammatory applications. The compound's molecular formula is C10_{10}H14_{14}N4_{4}O, with a molecular weight of approximately 194.24 g/mol.

The biological activity of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of these targets, impacting various cellular pathways relevant to inflammation and infection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting potent activity. For instance:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been shown to possess anti-inflammatory activity. It likely exerts this effect through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Notably, studies have reported:

  • Inhibition of COX-2 : The compound has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain.
  • Reduction of TNF-alpha : In cell culture models, treatment with this pyrazole derivative resulted in decreased levels of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory processes.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. The results indicated that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against human cell lines, suggesting a favorable therapeutic index.

In Vivo Anti-inflammatory Study

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the biological properties of pyrazole derivatives. Key findings include:

  • Substituent Effects : Variations in the side chain influence both solubility and biological activity. The methoxypropyl group enhances solubility, facilitating better interaction with biological targets.
  • Cellular Mechanisms : Investigations into the cellular mechanisms have shown that the compound may induce apoptosis in cancer cell lines through caspase activation pathways.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has favorable absorption characteristics, with bioavailability being enhanced by its lipophilic nature.

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